N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(methylthio)nicotinamide
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Description
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(methylthio)nicotinamide is a useful research compound. Its molecular formula is C15H15FN4O3S2 and its molecular weight is 382.43. The purity is usually 95%.
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Scientific Research Applications
Antileukemic Activity and Metabolic Pathway Interactions
Research into nicotinamide analogs, such as those structurally related to N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(methylthio)nicotinamide, has shown potential in influencing the activity of compounds against leukemia through metabolic pathway interactions. These studies suggest the role of nicotinamide and related compounds in reversing the effects of certain antileukemic agents, indicating a complex interplay between these compounds and metabolic processes relevant to cancer treatment (Oettgen et al., 1960).
Structural Characterization and Biological Activity
The structural characterization of compounds within this chemical family provides insights into their biological activities, including antimicrobial and neuroprotective effects. For instance, studies have detailed the synthesis and structural analysis of nicotinamide derivatives, highlighting their potential applications as antimicrobial agents and in inhibiting biological processes crucial for disease progression (Burnett et al., 2015).
Neuroprotection and Cellular Damage Prevention
Specific nicotinamide derivatives have been investigated for their neuroprotective properties, particularly in the context of hypoxia/reoxygenation-induced neuronal cell damage. Such research underscores the therapeutic potential of these compounds in treating neurological conditions by inhibiting certain cellular processes (Iwamoto & Kita, 2006).
Supramolecular Chemistry and Material Science
In material science, nicotinamide and its derivatives play a role in the formation of supramolecular structures and complexes. These studies not only advance our understanding of the chemical properties of these compounds but also open avenues for developing new materials with potential applications in various technologies (Halaška et al., 2016).
Drug Discovery and Development
Nicotinamide derivatives are central to the discovery and development of new drugs, exemplified by their role as antagonists in targeting specific receptors or enzymes involved in disease processes. The optimization of these compounds has led to the development of drugs with improved efficacy and specificity for clinical applications (Westaway et al., 2008).
Properties
IUPAC Name |
N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O3S2/c1-19-12-7-10(16)11(8-13(12)20(2)25(19,22)23)18-14(21)9-5-4-6-17-15(9)24-3/h4-8H,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCSTYZOHPQARX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)C3=C(N=CC=C3)SC)F)N(S1(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.